(1-Propyloctyl)cyclohexane
Description
(1-Propyloctyl)cyclohexane is a branched hydrocarbon featuring a cyclohexane ring substituted with a 1-propyloctyl chain. This compound belongs to the class of alkylcyclohexanes, which are characterized by their saturated six-membered ring structure and variable alkyl side chains. The compound’s lipophilic nature and bulky substituent suggest applications in materials science, solvent systems, or as intermediates in organic synthesis.
Properties
CAS No. |
13151-79-6 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
undecan-4-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
PZCVWZRFNUJQOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares (1-Propyloctyl)cyclohexane with its benzene analog and other related hydrocarbons:
*Estimated for this compound based on chain-length trends.
Key Observations:
- Ring Type : The cyclohexane ring in this compound adopts a chair conformation, enhancing steric stability compared to the planar, aromatic benzene ring in its analog. This difference reduces resonance stabilization but increases flexibility .
- Molecular Geometry : The bulky 1-propyloctyl substituent introduces steric hindrance, affecting solubility and reactivity. Cyclohexane derivatives generally exhibit lower activity coefficients (γ∞) than linear alkanes like hexane due to their compact structure, as shown in solvent interaction studies .
- Boiling Points : Longer alkyl chains increase molecular weight and van der Waals interactions, raising boiling points. The cyclohexane derivative’s estimated boiling point (~300°C) exceeds that of its benzene analog (~290°C), reflecting the added stability of the saturated ring.
Chemical Reactivity and Functional Behavior
- Fragmentation Patterns : Cyclohexane derivatives with substituents (e.g., ketones) exhibit neutral losses of 57 Da in mass spectrometry due to ring fragmentation . While this compound lacks functional groups, its alkyl chain may undergo β-hydrogen elimination, producing characteristic fragments.
- Extraction Behavior: Cyclohexane’s nonpolarity makes it ideal for extracting lipophilic compounds. However, branched derivatives like this compound may exhibit reduced extraction efficiency compared to simpler hydrocarbons due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
